molecular formula C10H20ClN B1192193 3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride CAS No. 175521-95-6

3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride

Cat. No.: B1192193
CAS No.: 175521-95-6
M. Wt: 189.72 g/mol
InChI Key: KSTGYMXUFHCTSM-XMJXCIAKSA-N
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Description

3-propan-2-ylbicyclo[221]heptan-2-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride typically involves the following steps:

    Formation of the bicyclo[2.2.1]heptane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the amine group: The bicyclo[2.2.1]heptane intermediate is then subjected to amination reactions, often using reagents such as ammonia or amines in the presence of catalysts.

    Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by catalytic amination and salt formation. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.

Scientific Research Applications

3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action of 3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique binding mode, which can result in the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenylbicyclo[2.2.1]heptan-2-amine;hydrochloride
  • 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine

Uniqueness

3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride is unique due to its specific substituents and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

175521-95-6

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

(1R,2R,3R,4S)-3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-6(2)9-7-3-4-8(5-7)10(9)11;/h6-10H,3-5,11H2,1-2H3;1H/t7-,8+,9+,10+;/m0./s1

InChI Key

KSTGYMXUFHCTSM-XMJXCIAKSA-N

SMILES

CC(C)C1C2CCC(C2)C1N.Cl

Isomeric SMILES

CC(C)[C@@H]1[C@H]2CC[C@H](C2)[C@H]1N.Cl

Canonical SMILES

CC(C)C1C2CCC(C2)C1N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AGN-192403 hydrochloride;  AGN192403 HCl;  AGN 192403 HCl;  AGN-192403 HCl

Origin of Product

United States

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